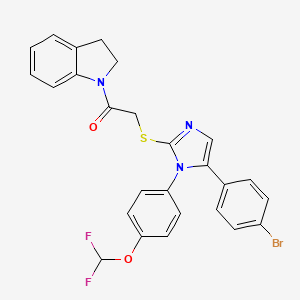

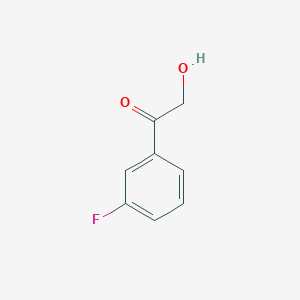

1-(3-Fluorophenyl)-2-hydroxyethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new derivatives of 1,2,4-triazole with the character of Schiff bases, derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3 H-1,2,4-triazole-3-thione, have been synthesized . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Applications De Recherche Scientifique

Resolution and Absolute Configuration Determination

Research has demonstrated the resolution of compounds similar to 1-(3-Fluorophenyl)-2-hydroxyethanone, specifically focusing on the determination of their absolute configuration. For example, the resolution of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide through chromatographic separation is a notable example (Tucker & Chesterson, 1988).

Fluorofunctionalization of Ketones

The direct regiospecific fluorofunctionalization of ketones, without prior activation of the target molecules, is an important application in this field. A study explored this using various reagents, including derivatives related to this compound, to transform various substrates into α-fluoro derivatives (Stavber, Jereb & Zupan, 2002).

Magnetic Properties of Compounds

The exploration of the magnetic properties of compounds incorporating elements like fluorophenyl is another significant area of research. For instance, the study of manganese(III) tetrakis(2-fluorophenyl)porphyrin tetracyanoethenide provided insights into the coordination polymers' structure and magnetic characteristics (Brandon et al., 1998).

Synthesis and Chemical Analysis

The synthesis of compounds containing fluorophenyl groups, similar to this compound, and their chemical analysis is a key research application. Studies have shown the synthesis of various compounds, confirming their structures using methods like IR and NMR (Tan Bin, 2010).

Enantioselective Synthesis

The enantioselective synthesis of biologically active compounds using elements related to this compound is also prominent. Research has focused on synthesizing novel non-narcotic analgesic derivatives through processes like enantioselective acylation (Nieduzak & Margolin, 1991).

Quantification in Pharmaceuticals

This compound related compounds have also been used in the quantification of genotoxic impurities in pharmaceuticals, showcasing their analytical utility (Katta et al., 2017).

Polymer Characterization

Furthermore, in polymer science, derivatives similar to this compound have been utilized for characterizing functional groups in polymers, particularly using NMR spectroscopy (Moghimi et al., 2013).

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are key biochemical pathways in the synthesis of many organic compounds .

Result of Action

Similar compounds have shown antiviral activities , suggesting that 1-(3-Fluorophenyl)-2-hydroxyethanone may also have potential biological activities.

Action Environment

It is known that environmental conditions can significantly impact the efficacy and stability of similar compounds .

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKOYYGAFCQIJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-1-(4-methylbenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2699130.png)

![N,N-diethyl-2-[3-[2-(2-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2699132.png)

![3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2699133.png)

![1-(4-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2699135.png)

![methyl 3-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2699140.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2699143.png)

![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone](/img/structure/B2699148.png)